

An In-depth Technical Guide to the Key Characteristics of Halogenated Benzyl Bromides

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzyl bromide

Cat. No.: B1362055

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of halogenated benzyl bromides, a class of organic compounds pivotal to numerous applications in chemical synthesis and pharmaceutical development. This document details their synthesis, reactivity, and spectroscopic properties, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Physicochemical and Spectroscopic Properties

Halogenated benzyl bromides are aromatic compounds featuring a bromomethyl group attached to a halogen-substituted benzene ring. Their physical and chemical properties are significantly influenced by the nature and position of the halogen substituent on the aromatic ring.

Physical Properties

The physical state of halogenated benzyl bromides ranges from colorless to light brown liquids, often possessing a characteristic sharp, unpleasant, and lachrymatory odor. Key physical properties of unsubstituted benzyl bromide are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₇ Br
Molecular Weight	171.03 g/mol [1]
Appearance	Colorless to slightly yellow liquid[2][3]
Melting Point	-3 to -1 °C[3][4]
Boiling Point	198 to 201 °C[1][3]
Density	1.438 - 1.44 g/cm ³ [2][3]
Refractive Index (n _{20/D})	1.575[1][3]
Solubility	Slightly soluble in water; soluble in organic solvents[1][2]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of halogenated benzyl bromides.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The benzylic protons (-CH₂Br) of benzyl bromide typically appear as a singlet in the range of δ 4.4-4.5 ppm. The chemical shifts of the aromatic protons are influenced by the position and electronegativity of the halogen substituent. For benzyl bromide itself, the aromatic protons appear in the range of δ 7.2-7.5 ppm.[5]
- ¹³C NMR: The benzylic carbon of benzyl bromide resonates at approximately 33-34 ppm. The aromatic carbon signals appear in the typical range of δ 128-138 ppm, with the exact shifts being dependent on the halogen substituent.[6]

1.2.2. Infrared (IR) Spectroscopy

The IR spectra of halogenated benzyl bromides are characterized by several key absorption bands:

Wavenumber (cm ⁻¹)	Vibration
3100-3000	Aromatic C-H stretch
1600-1450	Aromatic C=C bending
1200-1275	C-Br stretch (benzylic)
690-515	C-Br stretch (alkyl bromides in general)[7]

The C-Br stretching frequency for alkyl bromides is generally observed between 500 and 600 cm⁻¹. [8]

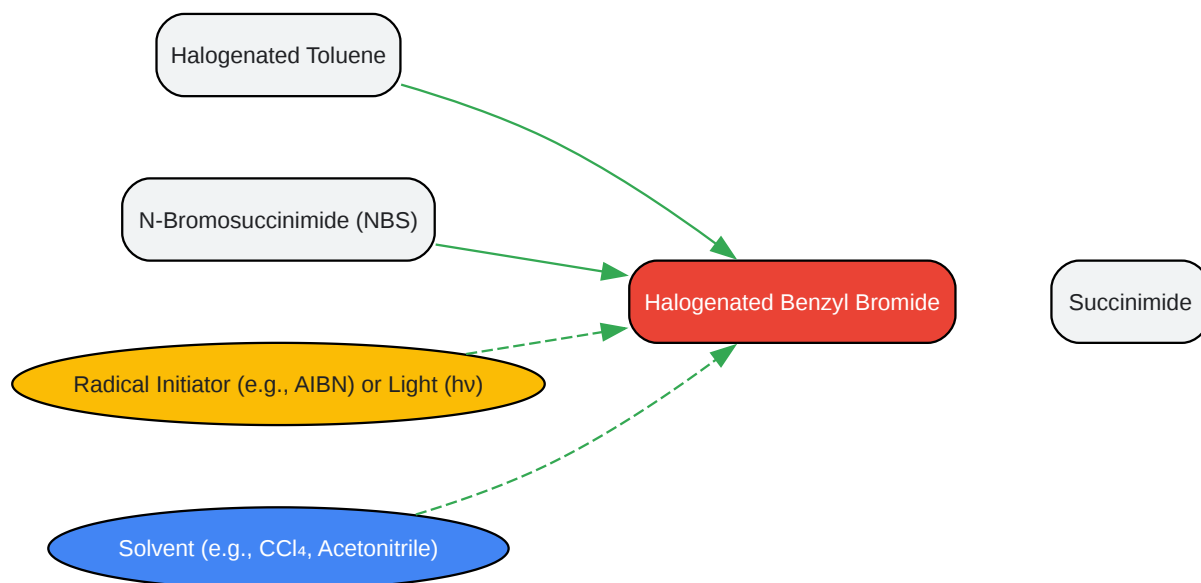
1.2.3. Mass Spectrometry (MS)

The mass spectrum of benzyl bromide shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, and due to the presence of bromine, an M+2 peak of nearly equal intensity is also seen, corresponding to the ⁸¹Br isotope. A prominent fragment is the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak. [9]

Synthesis of Halogenated Benzyl Bromides

The most common method for the synthesis of halogenated benzyl bromides is the free-radical bromination of the corresponding halogenated toluene.

General Reaction Scheme



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Caption: General workflow for the synthesis of halogenated benzyl bromides.

Experimental Protocol: Synthesis of 4-Chlorobenzyl Bromide

This protocol provides a general procedure for the synthesis of a halogenated benzyl bromide using N-bromosuccinimide (NBS) as the brominating agent.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
- **Addition of Reagents:** Add N-bromosuccinimide (1.05-1.1 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equivalents), to the flask.
- **Reaction Conditions:** Heat the reaction mixture to reflux. The reaction can also be initiated photochemically using a UV lamp.^[10]
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, can be removed by filtration.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

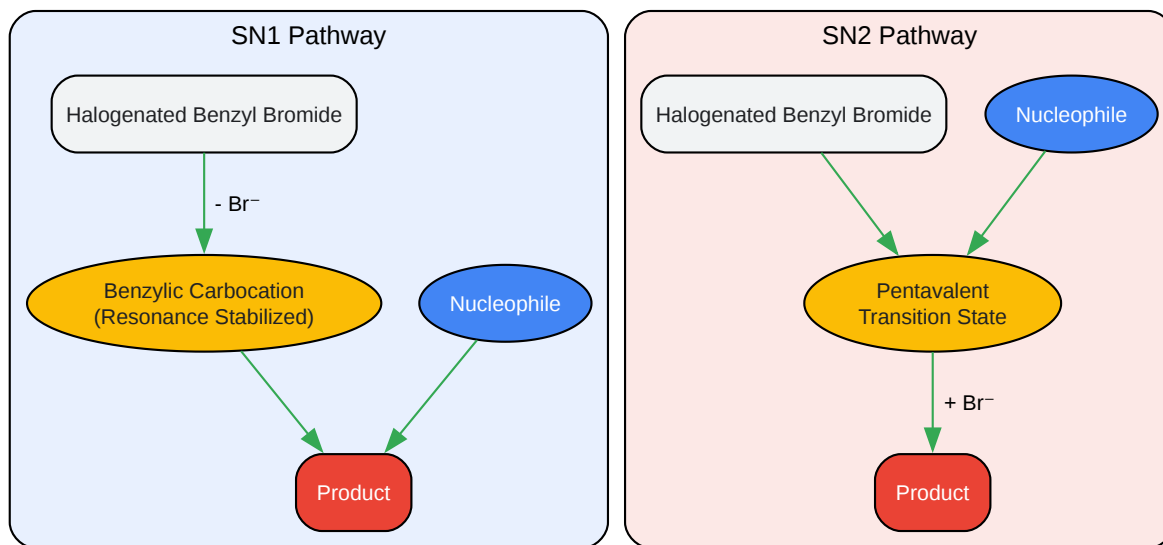
Reactivity of Halogenated Benzyl Bromides

The reactivity of halogenated benzyl bromides is dominated by the lability of the C-Br bond, making them excellent substrates for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Halogenated benzyl bromides readily undergo both S_N1 and S_N2 reactions. The reaction pathway is influenced by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the solvent.

- **S_N1 Mechanism:** Primary benzyl bromides can undergo S_N1 reactions due to the formation of a resonance-stabilized benzylic carbocation.^{[6][11]} Electron-donating groups on the aromatic ring further stabilize this carbocation, favoring the S_N1 pathway.
- **S_N2 Mechanism:** As primary halides, benzyl bromides are also susceptible to S_N2 reactions.^[12] Electron-withdrawing groups on the aromatic ring can favor the S_N2 mechanism by increasing the electrophilicity of the benzylic carbon.



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Caption: Competing SN1 and SN2 reaction pathways for halogenated benzyl bromides.

C-Br Bond Dissociation Energy (BDE)

The C-Br bond dissociation energy is a measure of the strength of the carbon-bromine bond. For substituted benzyl bromides, the BDE is influenced by the electronic nature of the substituents on the aromatic ring.

Substituent	ΔD (kcal/mol)
o-chloro	0.9
m-chloro	0.1
p-chloro	0.4
m-bromo	0.3
p-bromo	0.3
o-methyl	2.0
m-methyl	0.0
p-methyl	1.4
m-nitro	2.1
p-nitro	1.1
m-nitrile	1.4
p-nitrile	0.7

Data adapted from studies on the C-Br bond dissociation energy in substituted benzyl bromides.[9]

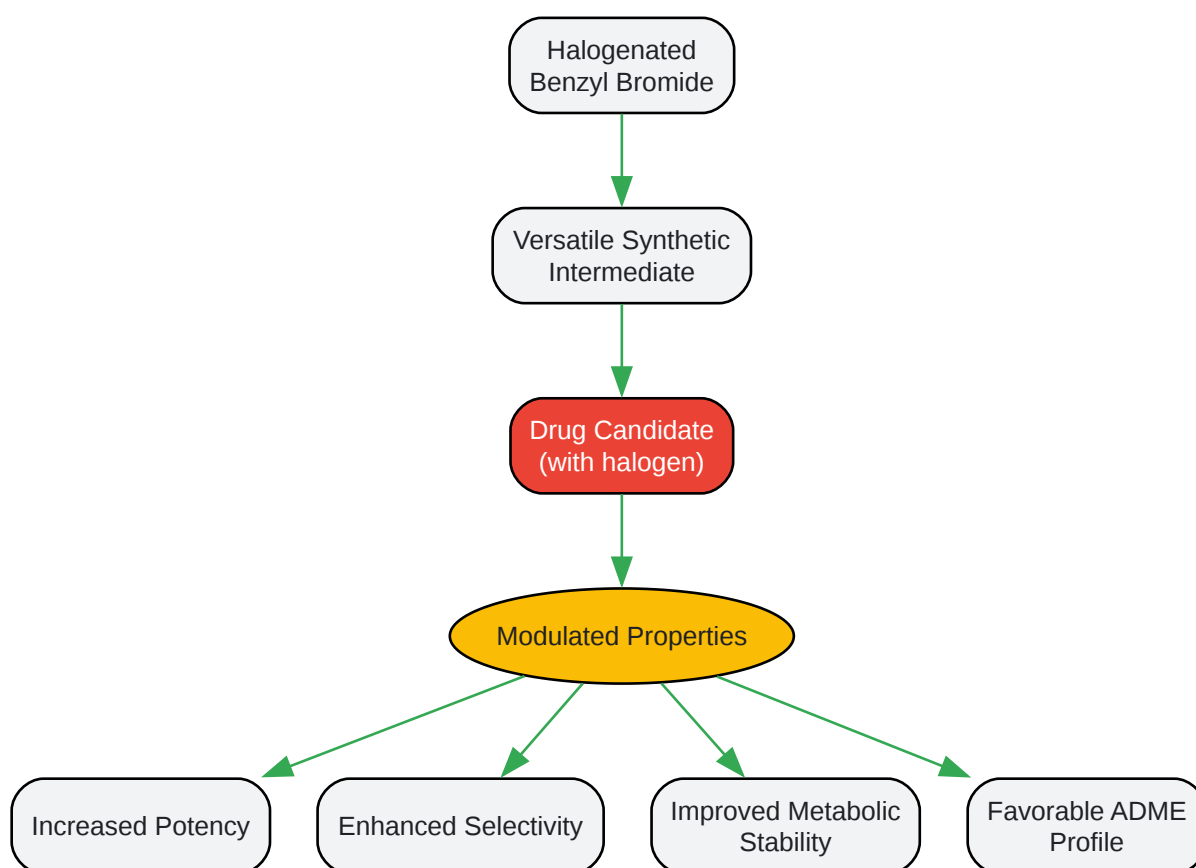
Hammett Plots and Substituent Effects

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For reactions of halogenated benzyl bromides, Hammett plots can be used to elucidate reaction mechanisms. A negative ρ (rho) value indicates a buildup of positive charge in the transition state, which is characteristic of an S_N1 -like mechanism. Conversely, a smaller or positive ρ value can suggest an S_N2 -like mechanism.

Applications in Drug Development

Halogenated benzyl bromides are valuable building blocks in medicinal chemistry and drug discovery. The introduction of halogens into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties.

- **Improved Potency and Selectivity:** Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.^[13]
- **Metabolic Stability:** The presence of a halogen can block sites of metabolism, thereby increasing the half-life of a drug.
- **Modulation of Physicochemical Properties:** Halogenation can alter the lipophilicity and electronic properties of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.



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Caption: Role of halogenated benzyl bromides in the drug development process.

Safety and Handling

Benzyl bromide and its halogenated derivatives are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are

lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2] Skin contact can lead to redness and pain.[4] Inhalation may cause pulmonary edema.[4] Always consult the Safety Data Sheet (SDS) before handling these compounds.

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